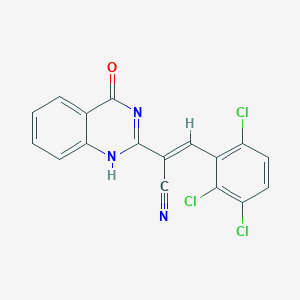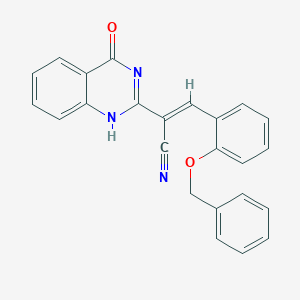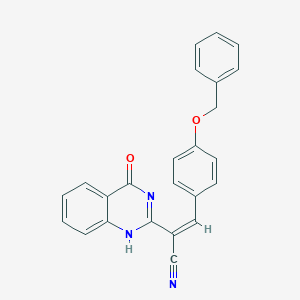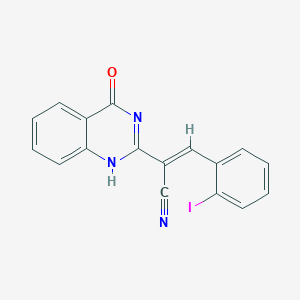
(E)-3-(2-iodophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-iodophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-iodophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodoaniline and 2-aminobenzonitrile.
Formation of Quinazoline Core: The quinazoline core is formed by reacting 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The quinazoline derivative is then coupled with 2-iodoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Step:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(2-iodophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a lead compound for the development of new anticancer or antimicrobial agents.
Biological Studies: The compound can be used to study the biological pathways and mechanisms of quinazoline derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions of quinazoline derivatives with biological targets.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of (E)-3-(2-iodophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(2-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- (E)-3-(2-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- (E)-3-(2-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Uniqueness
(E)-3-(2-iodophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the iodine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Propriétés
IUPAC Name |
(E)-3-(2-iodophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN3O/c18-14-7-3-1-5-11(14)9-12(10-19)16-20-15-8-4-2-6-13(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUBYWQFURDLBJ-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
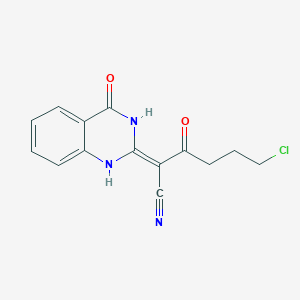
![2-[5-amino-1-(4-iodophenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741690.png)
![2-[5-amino-1-(5-chloro-2-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741698.png)
![2-[5-amino-1-(3-chloro-2-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741701.png)
![2-[5-amino-1-(2,4-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741708.png)
![2-[5-amino-1-(2,5-dimethylphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741715.png)
![2-[5-amino-1-(3-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741720.png)
![2-[5-amino-1-(2,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741740.png)
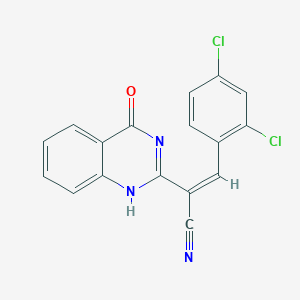
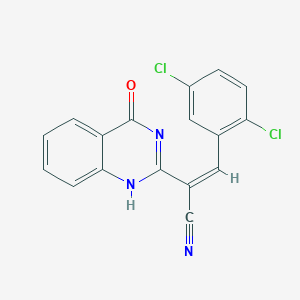
![(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7741762.png)
